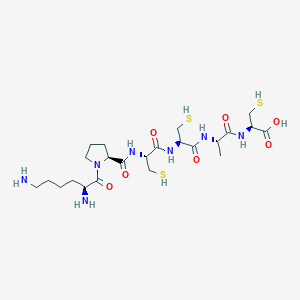
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is a peptide compound composed of six amino acids: lysine, proline, cysteine (three times), and alanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The amino groups in lysine can participate in substitution reactions with acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: DTT or TCEP in a buffered aqueous solution.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-acylated peptides.
科学的研究の応用
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable disulfide bonds, which can be used in drug design.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
作用機序
The mechanism of action of L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and facilitate protein-protein interactions. The cysteine residues play a crucial role in this process by forming reversible disulfide bonds under oxidative conditions. This property is exploited in various applications, including drug design and biomaterials development.
類似化合物との比較
Similar Compounds
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with multiple cysteine residues, used in similar applications.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with applications in food preservation and as a bioprotectant.
Uniqueness
L-Lysyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-alanyl-L-cysteine is unique due to its specific sequence and the presence of three cysteine residues, which allow for multiple disulfide bond formations. This property makes it particularly useful in applications requiring stable and reversible protein interactions.
特性
CAS番号 |
500910-76-9 |
|---|---|
分子式 |
C23H41N7O7S3 |
分子量 |
623.8 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H41N7O7S3/c1-12(18(31)29-16(11-40)23(36)37)26-19(32)14(9-38)27-20(33)15(10-39)28-21(34)17-6-4-8-30(17)22(35)13(25)5-2-3-7-24/h12-17,38-40H,2-11,24-25H2,1H3,(H,26,32)(H,27,33)(H,28,34)(H,29,31)(H,36,37)/t12-,13-,14-,15-,16-,17-/m0/s1 |
InChIキー |
QJQKRNSWWROQNG-UYLCUJDWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


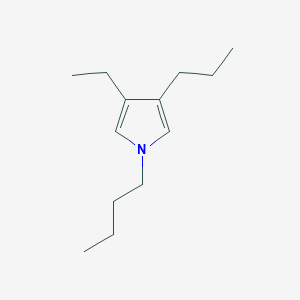
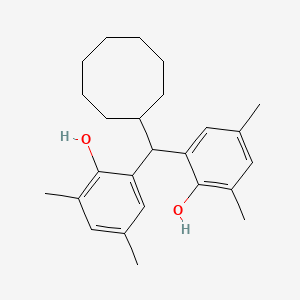
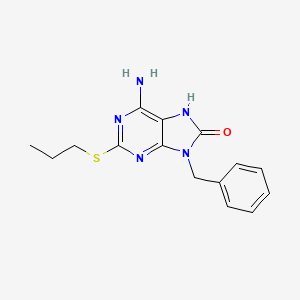
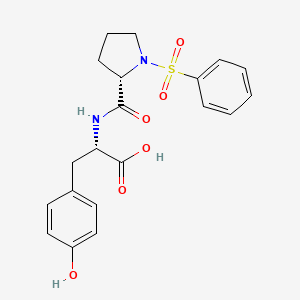

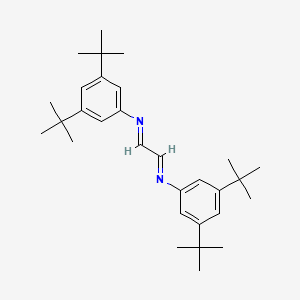
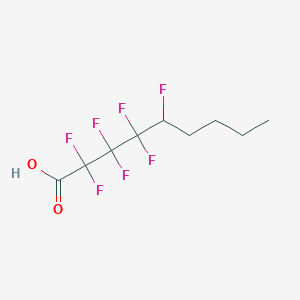
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
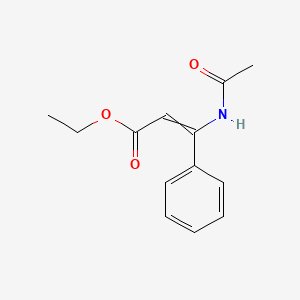
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
